DL-Aspartic acid potassium salt hemihydrate
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Overview
Description
DL-Aspartic acid potassium salt hemihydrate, also known as potassium DL-aspartate, is a chemical compound with the molecular formula C4H6KNO4·0.5H2O. It is a white crystalline powder or crystals that is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Aspartic acid potassium salt hemihydrate can be synthesized through the neutralization of DL-aspartic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the hemihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization reactions under controlled conditions to ensure high purity and yield. The product is then crystallized and dried to achieve the desired hemihydrate form .
Chemical Reactions Analysis
Types of Reactions
DL-Aspartic acid potassium salt hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxaloacetic acid.
Reduction: Aspartate derivatives.
Substitution: Various substituted aspartate compounds.
Scientific Research Applications
DL-Aspartic acid potassium salt hemihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and other organic reactions.
Biology: Studied for its role in neurotransmission and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of various chemicals and as a supplement in animal feed.
Mechanism of Action
The mechanism of action of DL-aspartic acid potassium salt hemihydrate depends on the biological context. In the nervous system, L-aspartate, a component of the mixture, acts by binding to specific receptors on neurons, leading to excitatory signals. The role of D-aspartate in this context requires further investigation .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid potassium salt: Similar in structure but only contains the L-isomer.
Potassium hydrogen aspartate hemihydrate: Contains an additional hydrogen atom.
L-Aspartic acid sodium salt monohydrate: Similar but uses sodium instead of potassium.
Uniqueness
DL-Aspartic acid potassium salt hemihydrate is unique due to its combination of both D- and L-isomers, which may confer different biological activities compared to compounds containing only one isomer. This dual-isomer composition can be advantageous in certain biochemical and industrial applications .
Properties
Molecular Formula |
C4H8KNO5 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
potassium;2-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C4H7NO4.K.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1 |
InChI Key |
RYXUAPZBZMSTCP-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.O.[K+] |
Origin of Product |
United States |
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